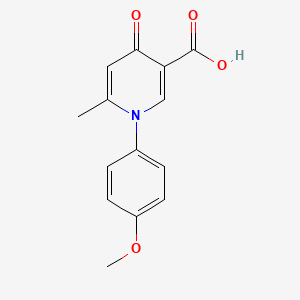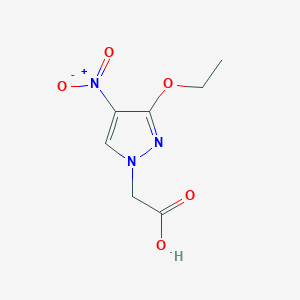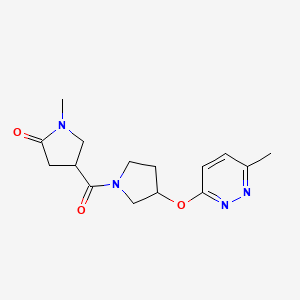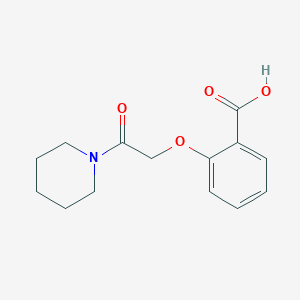![molecular formula C9H20Cl2N4O B2695393 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride CAS No. 1221723-72-3](/img/structure/B2695393.png)
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride is a chemical compound with the molecular formula C9H18N4O.2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring and an imidazolidinone moiety, making it a versatile molecule for research and industrial purposes .
Preparation Methods
The synthesis of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride involves several steps. One common method includes the reaction of 1-(2-aminoethyl)piperazine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the imidazolidinone ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt .
Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or imidazolidinone moieties are substituted with other functional groups.
Scientific Research Applications
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride can be compared with other similar compounds, such as:
1-(2-Aminoethyl)piperazine: This compound is structurally similar but lacks the imidazolidinone ring. It is used in similar applications but may have different biological activities.
1-(2-Pyrimidyl)piperazine: This derivative contains a pyrimidine ring instead of an imidazolidinone ring and is used in different research contexts.
2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate: This compound has a methacrylate group, making it useful in polymer chemistry
The uniqueness of this compound lies in its combination of the piperazine and imidazolidinone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-piperazin-1-ylethyl)imidazolidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O.2ClH/c14-9-11-3-6-13(9)8-7-12-4-1-10-2-5-12;;/h10H,1-8H2,(H,11,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAANFHGMDMUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CCNC2=O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2695312.png)



![4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid](/img/structure/B2695321.png)
![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2695323.png)
![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2695324.png)

![N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide](/img/structure/B2695327.png)
![4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2695328.png)

![Methyl 2-(isoxazole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695332.png)

